molecular formula C14H14FNO3S B250293 N-(2-ethoxyphenyl)-3-fluorobenzenesulfonamide

N-(2-ethoxyphenyl)-3-fluorobenzenesulfonamide

Katalognummer: B250293
Molekulargewicht: 295.33 g/mol
InChI-Schlüssel: QTIZSGKJVWXOEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-ethoxyphenyl)-3-fluorobenzenesulfonamide, commonly known as EFBS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EFBS is a sulfonamide derivative that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). The compound has shown promising results in preclinical studies for various diseases, including cancer, inflammation, and pain.

Wirkmechanismus

EFBS exerts its pharmacological effects by inhibiting the activity of COX-2, which is responsible for the production of prostaglandins, a group of inflammatory mediators. By inhibiting COX-2, EFBS reduces the production of prostaglandins, thereby reducing inflammation and pain. EFBS has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
EFBS has been shown to have a good safety profile in preclinical studies. The compound has low toxicity and does not cause significant adverse effects. EFBS has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, EFBS has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Vorteile Und Einschränkungen Für Laborexperimente

EFBS has several advantages as a research tool. The compound is easy to synthesize and has a good safety profile, making it suitable for use in preclinical studies. Additionally, EFBS has shown promising results in various disease models, making it a potential candidate for drug development. However, EFBS has some limitations as a research tool. The compound has low solubility in water, which can make it difficult to administer in vivo. Additionally, EFBS has not yet been tested in clinical trials, so its efficacy and safety in humans are not yet known.

Zukünftige Richtungen

There are several potential future directions for research on EFBS. One area of interest is the development of EFBS analogs with improved pharmacological properties. Additionally, further studies are needed to determine the efficacy and safety of EFBS in clinical trials. EFBS could also be investigated for its potential use in combination therapy with other drugs. Finally, EFBS could be studied for its potential use as a diagnostic tool for cancer, as it has been shown to selectively induce apoptosis in cancer cells.

Synthesemethoden

EFBS can be synthesized using a multi-step process that involves the reaction of 2-ethoxyaniline with 3-fluorobenzenesulfonyl chloride in the presence of a base. The resulting intermediate is then subjected to further reactions to obtain the final product, EFBS. The synthesis method is scalable and can be easily carried out in a laboratory setting.

Wissenschaftliche Forschungsanwendungen

EFBS has been extensively studied for its potential therapeutic applications in various diseases. The compound has shown anti-inflammatory, analgesic, and antitumor properties in preclinical studies. EFBS has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, EFBS has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Eigenschaften

Molekularformel

C14H14FNO3S

Molekulargewicht

295.33 g/mol

IUPAC-Name

N-(2-ethoxyphenyl)-3-fluorobenzenesulfonamide

InChI

InChI=1S/C14H14FNO3S/c1-2-19-14-9-4-3-8-13(14)16-20(17,18)12-7-5-6-11(15)10-12/h3-10,16H,2H2,1H3

InChI-Schlüssel

QTIZSGKJVWXOEU-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)F

Kanonische SMILES

CCOC1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.